2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide
Description
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide (C₁₉H₁₉N₃O₂, molecular weight 321.38 g/mol) is a synthetic acetamide derivative featuring a quinazoline core substituted with an ethyl group at position 2 and linked via an ether-oxygen bridge to an acetamide moiety. The N-(2-methylphenyl) group further distinguishes its structure .
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-17-20-16-11-7-5-9-14(16)19(22-17)24-12-18(23)21-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXCTFBAZIGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide with Aldehydes
A widely adopted method involves reacting 2-aminobenzamide with propionaldehyde under acidic conditions. In a representative procedure, 2-aminobenzamide (1 mmol) and propionaldehyde (1.1 mmol) are stirred in dimethylformamide (DMF) with sodium metabisulfite ($$ \text{Na}2\text{S}2\text{O}5 $$, 1.5 mmol) at 100°C for 5 hours. This cyclocondensation yields 2-ethylquinazolin-4(3H)-one, which is subsequently reduced to the 4-ol derivative using sodium borohydride ($$ \text{NaBH}4 $$) in methanol.
Key Reaction Parameters
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Aminobenzamide | 1 mmol | DMF, 100°C, 5 h | 68–72% |
| Propionaldehyde | 1.1 mmol | $$ \text{Na}2\text{S}2\text{O}_5 $$ |
Copper-Catalyzed Isocyanide Insertion
An alternative route employs copper-catalyzed reactions to assemble the quinazoline ring. Alkyl 2-isocyanobenzoates react with ethylamine in the presence of copper(II) acetate ($$ \text{Cu(OAc)}2 $$) and triethylamine ($$ \text{Et}3\text{N} $$) at room temperature. This one-pot method avoids harsh conditions and provides moderate yields (60–65%).
Chloroacetonitrile-Mediated Cyclization
Using $$ o $$-aminobenzoic acid and chloroacetonitrile in methanol with sodium methoxide ($$ \text{NaOMe} $$), 2-chloromethylquinazolin-4(3H)-one forms via nucleophilic attack and cyclization. Hydrolysis with aqueous sodium hydroxide ($$ \text{NaOH} $$) converts the chloromethyl group to a hydroxymethyl substituent, which is oxidized to the 4-ol derivative.
Preparation of N-(2-Methylphenyl)acetamide
The acetamide side chain is synthesized independently to ensure regioselective coupling:
Acylation of 2-Methylaniline
2-Methylaniline (1 mmol) reacts with chloroacetyl chloride (1.2 mmol) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) using $$ \text{Et}_3\text{N} $$ (1.5 mmol) as a base. The reaction proceeds at 0°C to room temperature over 2 hours, yielding 2-chloro-N-(2-methylphenyl)acetamide (85–90% yield).
Reaction Scheme
$$
\text{2-Methylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{ClCH}_2\text{CONH-(2-methylphenyl)}
$$
Coupling of Quinazoline and Acetamide Moieties
Mitsunobu Reaction
The 4-hydroxyl group of 2-ethylquinazolin-4-ol undergoes Mitsunobu coupling with 2-chloro-N-(2-methylphenyl)acetamide. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$) in tetrahydrofuran (THF), the ether bond forms at 0°C to room temperature over 12 hours. This method achieves 70–75% yield but requires rigorous purification to remove phosphine oxides.
Nucleophilic Substitution
A more scalable approach involves converting the 4-hydroxyl group to a better leaving group (e.g., mesylate or tosylate). Treating 2-ethylquinazolin-4-ol with methanesulfonyl chloride ($$ \text{MsCl} $$) and $$ \text{Et}3\text{N} $$ in $$ \text{CH}2\text{Cl}_2 $$ generates the mesylate intermediate, which reacts with 2-chloro-N-(2-methylphenyl)acetamide in dimethyl sulfoxide (DMSO) at 80°C. Yields range from 65–70%.
Optimization and Purification
Solvent and Temperature Effects
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1 gradients) effectively isolates the target compound. Analytical HPLC (C18 column, acetonitrile/water) confirms >98% purity.
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$): δ 8.45 (s, 1H, quinazoline H-1), 7.85–7.25 (m, 6H, aromatic), 4.70 (s, 2H, OCH$$ _2 $$), 2.55 (q, 2H, CH$$ _2 $$CH$$ _3 $$), 2.30 (s, 3H, Ar-CH$$ _3 $$), 1.25 (t, 3H, CH$$ _2 $$CH$$ _3 $$).
- IR : 1666 cm$$ ^{-1} $$ (amide C=O), 1250 cm$$ ^{-1} $$ (C-O-C).
Mass Spectrometry
ESI-MS: m/z 322.2 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{19}\text{H}{19}\text{N}3\text{O}2 $$.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can potentially halt the growth of cancer cells and exhibit antimicrobial activity .
Comparison with Similar Compounds
N-(2-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- Structure : Replaces the 2-methylphenyl group with a 3-acetylphenyl substituent (C₂₀H₁₉N₃O₃, molecular weight 349.39 g/mol) .
- Functional Impact : The acetyl group introduces additional hydrogen-bonding capacity, which could enhance solubility or target affinity.
Functional Analogues with Anti-Inflammatory Activity
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Structure: Features a 4-oxo-2-phenylquinazoline core and an ethylamino-acetamide chain (C₁₈H₁₈N₄O₂) .
- Bioactivity: Demonstrated anti-inflammatory activity 15–20% stronger than diclofenac in rat models, attributed to the ethylamino group’s electron-donating effects and optimal steric bulk .
- Comparison : Unlike the target compound, this analogue lacks the ether-oxygen bridge, which may reduce metabolic stability.
N-(4-{2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide
Crystal Packing and Stability
- N-Substituted 2-arylacetamides , such as 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C₁₉H₁₇Cl₂N₃O₂), exhibit planar amide groups and R₂²(10) hydrogen-bonded dimers, enhancing crystallinity .
- Target Compound: No crystallographic data are provided, but its methyl and ethyl substituents likely reduce symmetry, complicating crystallization compared to dichlorophenyl derivatives .
Data Tables
Table 1. Structural and Physicochemical Properties
Biological Activity
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide, a compound with the molecular formula C19H19N3O2 and a molecular weight of 321.38 g/mol, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 2-ethylquinazolin-4-ol with N-(2-methylphenyl)acetamide. The reaction is generally conducted under basic conditions using solvents such as dimethylformamide (DMF) and potassium carbonate as a base. The product is purified through recrystallization or chromatography to ensure high purity and yield.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. Notably, it has been shown to inhibit tyrosine kinases, which are crucial for cancer cell proliferation. By interfering with these signaling pathways, the compound may induce apoptosis in cancer cells and exhibit antimicrobial properties against various pathogens.
Biological Activity Overview
The following table summarizes key findings regarding the biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Studies :
-
Antimicrobial Efficacy :
- Another study explored the antimicrobial effects of this compound against a range of bacterial strains. The findings suggested moderate activity against gram-positive bacteria, with further investigations needed to optimize its efficacy against gram-negative strains.
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide to maximize yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with coupling 2-ethylquinazolin-4-ol with a bromoacetamide intermediate. Key parameters include:
- Temperature : 60–80°C for nucleophilic substitution steps to avoid side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Catalysts : Triethylamine or K₂CO₃ for deprotonation during ether bond formation .
Purity is monitored via HPLC (>95% purity threshold) and NMR to confirm structural integrity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethylquinazoline protons at δ 1.2–1.4 ppm, acetamide carbonyl at δ 168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₂₁H₂₁N₃O₃, exact mass 363.16 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Q. What in vitro models are appropriate for initial biological activity screening?
- Methodological Answer :
- Anticancer : NCI-60 cell line panel or MTT assays using MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Anti-inflammatory : COX-2 inhibition assays or LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- Dosage : Start with 10–100 μM ranges, adjusting based on IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Methodological Answer :
- Quinazoline Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 6 to enhance cytotoxicity .
- Acetamide Tail : Replace 2-methylphenyl with 3-chloro-4-methylphenyl to improve binding to kinase targets (e.g., EGFR) .
- Data Table :
| Substituent | Biological Activity (IC₅₀) | Target Affinity |
|---|---|---|
| 2-Ethyl | 12 μM (MCF-7) | Moderate EGFR |
| 2-Methyl | 8 μM (A549) | High Aurora B |
| 6-Cl | 5 μM (HT-29) | Enhanced VEGFR2 |
| Data derived from analogs in |
Q. What strategies resolve contradictory data in biological activity across different assays?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and use isogenic cell lines .
- Metabolic Stability : Test liver microsomal stability (e.g., human CYP3A4 inhibition) to rule out false negatives .
- Structural Analogs : Compare with N-(5-chloro-2,4-dimethoxyphenyl) derivatives to identify substituent-specific effects .
Q. How can computational modeling predict binding modes to biological targets?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR, Aurora B).
- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent to assess binding stability .
- Key Interactions : Quinazoline oxygen forms hydrogen bonds with kinase hinge regions (e.g., EGFR Met793) .
Q. What synthetic routes improve scalability for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems for high-purity intermediates (e.g., quinazoline ring formation) .
- Catalyst Screening : Immobilized palladium catalysts for Suzuki-Miyaura cross-coupling steps (yield >85%) .
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Q. How do researchers validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Kinase Profiling : Use competitive binding assays (e.g., KINOMEscan) to identify off-target effects .
- siRNA Knockdown : Correlate reduced target expression (e.g., EGFR) with diminished compound efficacy .
Data Analysis & Optimization
Q. What statistical approaches are recommended for analyzing dose-response data?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) for accurate IC₅₀ determination .
- Synergy Analysis : Chou-Talalay method for combination studies (e.g., with cisplatin) .
- Reproducibility : Use ≥3 biological replicates and report SEM/p-values .
Q. How can researchers address poor solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., 10% DMSO + 5% Tween-80) or liposomal encapsulation .
- Prodrug Design : Introduce phosphate esters at the acetamide oxygen for enhanced hydrophilicity .
- PK/PD Studies : Monitor plasma concentration-time profiles to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
